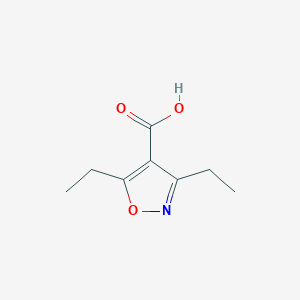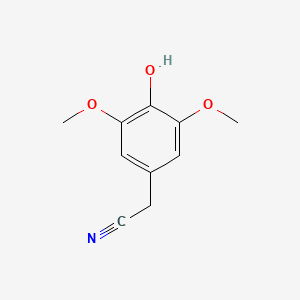
5-Methylthiophene-2-carbonyl chloride
Overview
Description
5-Methylthiophene-2-carbonyl chloride is a useful research compound. Its molecular formula is C6H5ClOS and its molecular weight is 160.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Pharmaceuticals and Agrochemicals
5-Methylthiophene-2-carbonyl chloride is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. A study by Yang (2010) reported a facile and low-cost method to prepare 2-Chloro-5-methylthiophene, a closely related compound, which is crucial in the synthesis of these products. This process yielded the product with a high efficiency of 73.96% (Yang, 2010).
Potentiometric Sensor Applications
This compound derivatives have been explored in sensor technology. Kardaş (2018) synthesized a novel Schiff base using a derivative, which was then utilized in a polyvinyl chloride-membrane potentiometric copper(II)-selective sensor. This sensor exhibited excellent selectivity and sensitivity towards copper(II) ions, demonstrating the compound's potential in analytical applications (Kardaş, 2018).
Organic Thin-Film Transistors
In the field of organic electronics, derivatives of this compound have shown promise. Yoon et al. (2005) synthesized carbonyl-functionalized quaterthiophenes, which demonstrated high electron mobilities and ambipolar transport in organic thin-film transistors. These materials are significant for their potential in organic complementary circuits (Yoon et al., 2005).
Electropolymerization and Overoxidation Studies
Barsch and Beck (1996) investigated the overoxidation of polythiophenes, including derivatives of this compound. Their research provided insights into the electrochemical properties of these polymers and their potential applications in organic electrochemistry (Barsch & Beck, 1996).
Biologically Active Compounds Synthesis
This compound is instrumental in synthesizing biologically active compounds. Threadgill et al. (1991) synthesized a series of nitrothiophene-5-carboxamides using thiophenecarbonyl chloride, which were evaluated as radiosensitizers and bioreductively activated cytotoxins. This research highlights the compound's role in developing new therapeutics (Threadgill et al., 1991).
Safety and Hazards
5-Methylthiophene-2-carbonyl chloride is classified as a hazardous substance. It causes severe skin burns and eye damage and may cause respiratory irritation . It reacts violently with water, and contact with water liberates toxic gas . It should be stored in a well-ventilated place and kept in a tightly closed container .
Mechanism of Action
Target of Action
It’s known that thiophene derivatives, which 5-methylthiophene-2-carbonyl chloride is a part of, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives can participate in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
It’s known that thiophene derivatives can participate in various biochemical reactions, including the suzuki–miyaura cross-coupling .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which may influence its bioavailability.
Result of Action
It’s known that thiophene derivatives exhibit many pharmacological properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C . Contact with water liberates toxic gas and the compound reacts violently with water .
Biochemical Analysis
Biochemical Properties
5-Methylthiophene-2-carbonyl chloride plays a significant role in biochemical reactions due to its reactive carbonyl chloride group. This group can readily react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. In biochemical systems, this compound can interact with various enzymes and proteins that have nucleophilic active sites. For instance, it may react with lysine residues in proteins, leading to the formation of stable amide bonds. This interaction can potentially modify the activity of the enzyme or protein, affecting its function in biochemical pathways .
Cellular Effects
The effects of this compound on cells can be profound. This compound can influence cell function by modifying proteins and enzymes through covalent bonding. Such modifications can alter cell signaling pathways, gene expression, and cellular metabolism. For example, if this compound reacts with key signaling proteins, it may disrupt normal signal transduction processes, leading to altered cellular responses. Additionally, changes in gene expression can occur if the compound interacts with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through covalent modification of biomolecules. The carbonyl chloride group reacts with nucleophilic sites on enzymes and proteins, forming stable covalent bonds. This can result in enzyme inhibition or activation, depending on the specific site of modification. For instance, if this compound binds to the active site of an enzyme, it may inhibit the enzyme’s activity by blocking substrate access. Conversely, binding to an allosteric site may enhance enzyme activity by inducing a conformational change .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under inert atmosphere and cold-chain transportation conditions . Over extended periods, it may degrade, leading to a reduction in its reactivity and effectiveness. Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, such as cellular damage or apoptosis, due to excessive covalent modification of critical biomolecules .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by enzymes that catalyze the hydrolysis of the carbonyl chloride group, leading to the formation of carboxylic acids and other metabolites. These metabolic transformations can affect the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments. For example, binding to cytoplasmic proteins may facilitate its transport to the nucleus, where it can interact with nuclear proteins and affect gene expression .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, such as the endoplasmic reticulum, mitochondria, or nucleus. The activity and function of this compound can be affected by its localization, as it may interact with different sets of biomolecules in various cellular environments .
Properties
IUPAC Name |
5-methylthiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCGIWVUKCNCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375015 | |
| Record name | 5-methylthiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31555-59-6 | |
| Record name | 5-methylthiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methylthiophene-2-carbonyl chloride, 98% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide](/img/structure/B1334116.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1334117.png)






